molecular formula C8H12O4 B12822530 (1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B12822530
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-WDSKDSINSA-N
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Description

(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with two carboxylic acid groups, one of which is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by esterification and carboxylation reactions. One common method includes the use of cyclopentane derivatives, which undergo selective functionalization to introduce the carboxylic acid and ester groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the carboxylic acid groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    Cyclopentane-1,2-dicarboxylic acid: Different positioning of carboxylic acid groups.

    Cyclopentane-1-carboxylic acid: Contains only one carboxylic acid group.

Uniqueness

(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclopentane ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1S,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

FVUHGTQDOMGZOT-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)C(=O)O

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O

Origin of Product

United States

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